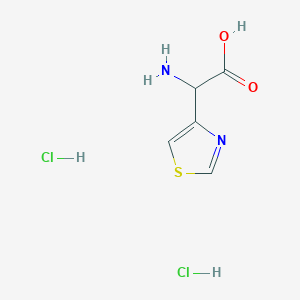

2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride

Description

2-Amino-2-(1,3-thiazol-4-yl)acetic acid dihydrochloride is a thiazole-containing compound with a molecular formula of C₅H₈Cl₂N₂O₂S and a molecular weight of 231.11 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

2-amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.2ClH/c6-4(5(8)9)3-1-10-2-7-3;;/h1-2,4H,6H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMKUVGTKURONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Based Cyclization with 4-Chloroacetoacetyl Chloride

Core Reaction Mechanism

The foundational method for synthesizing 2-amino-2-(1,3-thiazol-4-yl)acetic acid derivatives involves reacting thiourea with 4-chloroacetoacetyl chloride in a chlorinated hydrocarbon solvent. This one-pot cyclization proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of 4-chloroacetoacetyl chloride, followed by intramolecular cyclization to form the thiazole ring. The hydrochloride salt precipitates directly from the reaction mixture under controlled conditions.

Reaction Conditions and Solvent Selection

Key parameters include:

- Solvent : Methylene chloride (dichloromethane) is preferred due to its polarity and immiscibility with water, enabling efficient phase separation. Alternatives like chloroform or 1,2-dichloroethane yield comparable results but require longer reaction times.

- Temperature : Initial addition at 5–10°C prevents exothermic decomposition, followed by gradual warming to 25–30°C to complete cyclization.

- Stoichiometry : A 1:1 molar ratio of thiourea to 4-chloroacetoacetyl chloride ensures minimal byproduct formation. Excess thiourea leads to unreacted starting material, while excess acyl chloride promotes decarboxylation.

Isolation and Stability

The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, is isolated by cooling the reaction mixture to 0–5°C, inducing crystallization. This intermediate demonstrates remarkable stability in both solid and solution states, with no significant decarboxylation observed under refrigerated storage. Conversion to the dihydrochloride form is achieved by treating the monohydrochloride with concentrated hydrochloric acid (37% w/w) at ambient temperature, followed by recrystallization from ethanol.

Ethyl Ester Hydrolysis Route

Synthesis of Ethyl 2-Amino-4-Thiazoleacetate

An alternative pathway begins with the preparation of ethyl 2-amino-4-thiazoleacetate, which is subsequently hydrolyzed to the target compound. This two-step approach offers flexibility in intermediate purification:

Esterification and Cyclization

Ethyl 4-chloroacetoacetate reacts with thiourea in a polar aprotic solvent (e.g., dimethylformamide) at 60–70°C, forming the ethyl ester hydrochloride. The ester group stabilizes the intermediate against decarboxylation during storage.

Acidic Hydrolysis

Hydrolysis of the ethyl ester is performed using 6M hydrochloric acid under reflux (90–100°C) for 4–6 hours. This dual-function step cleaves the ester bond and protonates the amine, directly yielding the dihydrochloride salt. Key advantages include:

- Yield Optimization : 85–92% purity after recrystallization.

- Byproduct Mitigation : Excess HCl suppresses oxidative degradation of the thiazole ring.

Comparative Analysis of Synthetic Methods

Process Optimization and Hazard Considerations

Decarboxylation Mitigation

The primary degradation pathway involves loss of CO2 from the acetic acid side chain, forming 2-amino-4-methylthiazole. Strategies to minimize this include:

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives. These products are often characterized by their enhanced biological activities and are used in further research and development .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities due to its thiazole structure, which is known for diverse pharmacological properties. Some key applications include:

1.1 Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including 2-amino-2-(1,3-thiazol-4-yl)acetic acid, display promising antimicrobial properties. For instance, studies have shown that certain derivatives possess effective activity against both Gram-positive and Gram-negative bacteria .

1.2 Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. A study demonstrated that thiazole derivatives could inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) . Molecular docking studies further elucidated the binding interactions of these compounds with cancer cell receptors, enhancing their therapeutic potential.

1.3 Acetylcholinesterase Inhibition

Another significant application is in the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to 2-amino-2-(1,3-thiazol-4-yl)acetic acid have shown strong AChE inhibitory activity in vitro, suggesting their use in developing treatments for cognitive disorders .

Electrochemical Applications

2.1 Modified Electrodes for Sensors

The compound has been utilized in the development of modified electrodes for electrochemical applications. Specifically, it has been incorporated into poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes. These electrodes demonstrated effective voltammetric determination of copper ions, indicating potential applications in environmental monitoring and sensor technologies .

Material Science Applications

3.1 Synthesis of Novel Materials

Researchers have explored the use of 2-amino-2-(1,3-thiazol-4-yl)acetic acid in synthesizing novel materials with unique properties. For example, electrochemical synthesis of a thiazole-based copolymer has been reported, which exhibited interesting characteristics suitable for various applications in electronics and material science .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested against various bacterial strains using the turbidimetric method. Results indicated that specific compounds exhibited significant antimicrobial activity, suggesting their potential use in developing new antibiotics.

Case Study 2: Anticancer Screening

In vitro assays were conducted on synthesized thiazole derivatives to evaluate their anticancer effects on MCF7 cells. The most active compounds were identified through Sulforhodamine B assays and molecular docking studies provided insights into their binding affinities with target proteins.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,3-thiazol-4-yl)acetic acid;dihydrochloride involves its interaction with specific molecular targets. The amino group and thiazole ring allow the compound to bind to enzymes and receptors, modulating their activity. This binding can inhibit the growth of bacteria or cancer cells by interfering with essential biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Varied Heterocyclic Cores

2.1.1. Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

- Structure : Replaces the thiazole ring with an isoxazole (oxygen instead of sulfur).

- Biological Activity : Acts as a neurotoxin and GABA receptor agonist, causing CNS excitation .

2.1.2. 2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Dihydrochloride

- Structure : Features a pyrazole ring (two adjacent nitrogen atoms) instead of thiazole.

- Applications : Used as a versatile scaffold in organic synthesis due to its rigid structure and hydrogen-bonding capabilities .

- Molecular Weight : 256.13 g/mol (higher due to methyl substituents).

2.2. Thiazole Derivatives with Modified Substituents

2.2.1. Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

- Structure: Contains a methoxycarbonylmethyl group instead of the amino acetic acid moiety.

- Properties : Increased lipophilicity due to the ester group, which may improve membrane permeability .

- Molecular Formula : C₆H₉ClN₂O₂S (MW: 208.66 g/mol).

2.2.2. 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid Dihydrochloride

- Structure: Adds an aminomethyl group to the thiazole ring.

- Molecular Weight : 245.13 g/mol (higher due to the additional amine group).

2.2.3. (Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic Acid

- Structure: Features chloroacetamido and methoxyimino substituents.

- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions .

2.3. Piperidine and Pyrazole Analogues

2.3.1. 2-Amino-2-(piperidin-4-yl)acetic acid Dihydrochloride

- Structure : Replaces thiazole with a piperidine ring (six-membered, nitrogen-containing).

- Applications : Used in CNS-targeting drug design due to piperidine’s prevalence in bioactive molecules .

Comparative Data Table

Key Findings and Implications

- Thiazole vs. Isoxazole/Pyrazole : Sulfur in thiazole increases electronegativity and polarizability compared to oxygen in isoxazole, influencing receptor binding and metabolic stability. Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding patterns .

- Substituent Effects : Ester groups (e.g., methoxycarbonylmethyl) enhance lipophilicity, while hydrochlorides improve aqueous solubility. Chloroacetamido groups increase reactivity for further derivatization .

- Biological Relevance : Thiazole derivatives are prominent in antimicrobial and anticancer agents, whereas isoxazole analogues like ibotenic acid exhibit neuropharmacological activity .

Biological Activity

2-Amino-2-(1,3-thiazol-4-yl)acetic acid; dihydrochloride is a compound that has garnered attention for its diverse biological activities, primarily due to its unique 2-aminothiazole scaffold. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action : Compounds with a 2-aminothiazole structure have been linked to various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The compound interacts with multiple cellular targets, influencing various biochemical pathways.

Mode of Action : The interactions of 2-amino-2-(1,3-thiazol-4-yl)acetic acid with biomolecules suggest a complex mechanism that may involve modulation of enzyme activities and receptor interactions. For instance, it has been observed to affect metabolic pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that 2-amino-2-(1,3-thiazol-4-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival .

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties. In studies comparing its efficacy against several bacterial strains and fungi, it exhibited inhibition zones comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant microbial strains .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-2-(1,3-thiazol-4-yl)acetic acid includes its absorption, distribution, metabolism, and excretion (ADME). Its dihydrochloride form enhances solubility, facilitating better bioavailability in biological systems.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness in inhibiting the growth of various cancer cell lines. For example:

These studies highlight its potential as a therapeutic agent in oncology.

In Vivo Studies

In animal models, varying dosages of the compound have shown differential effects on tumor growth inhibition. Higher doses resulted in significant reductions in tumor volume compared to controls, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

A comparative analysis with other thiazole derivatives reveals the unique biological profile of 2-amino-2-(1,3-thiazol-4-yl)acetic acid:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Amino-4-thiazoleacetic acid | Moderate anticancer activity | Lacks dihydrochloride component |

| Ethyl 2-aminothiazole-4-acetate | Lower reactivity | Ester derivative |

| 2-Aminothiazole | Broader range of activities | Simpler structure |

The dihydrochloride form enhances solubility and stability compared to its analogs, making it more suitable for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.